1-(2-Methoxyethyl)-1H-indol-5-ol
Description
Properties
IUPAC Name |
1-(2-methoxyethyl)indol-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-7-6-12-5-4-9-8-10(13)2-3-11(9)12/h2-5,8,13H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHKXJJSFODLDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C1C=CC(=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-1H-indol-5-ol typically involves the reaction of indole with 2-methoxyethanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid to catalyze the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methoxyethyl)-1H-indol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.
Scientific Research Applications
1-(2-Methoxyethyl)-1H-indol-5-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-1H-indol-5-ol involves its interaction with specific molecular targets in biological systems. The methoxyethyl group can influence its binding affinity and specificity for these targets. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
5-Methoxy-1H-indol-4-ol ()
- Structure : Hydroxyl at position 4, methoxy at position 5.
- Properties : Molecular weight = 163.17 g/mol; pKa ≈ 10.1 (predicted for indol-5-ol analogs, ).
- Comparison : The positional isomerism alters electronic distribution and hydrogen-bonding capacity. The 5-methoxy group in 1-(2-Methoxyethyl)-1H-indol-5-ol may sterically hinder interactions at position 5 compared to the 4-hydroxyl isomer.
1-Ethyl-5-methoxy-1H-indole ()
- Structure : Ethyl group at position 1, methoxy at position 5.
- Synthesis : Synthesized via alkylation of 5-methoxyindole with bromoethane (85% yield) ().
- Comparison : Replacing ethyl with methoxyethyl likely increases polarity and solubility. The ether linkage in methoxyethyl may enhance metabolic stability compared to the ethyl group.
Functional Group Variations
Serotonin (5-Hydroxytryptamine) ()
- Structure: 3-(2-Aminoethyl)-1H-indol-5-ol.
- Properties : pKa ≈ 10.1; involved in neurotransmission.
- Comparison: The aminoethyl group at position 3 in serotonin enables receptor binding, whereas the methoxyethyl group at position 1 in the target compound may reduce affinity for serotonin receptors but introduce unique interactions.
1-(Phenylsulfonyl)-3-(1H-pyrrol-2-yl)-1H-indol-5-ol ()
- Structure : Phenylsulfonyl at position 1, pyrrole at position 3.
- Activity : Anti-inflammatory properties reported ().
- Comparison : The sulfonyl group increases steric bulk and electron-withdrawing effects, contrasting with the electron-donating methoxyethyl group. This difference may modulate solubility and biological target selectivity.
Metal Complexes and Bioactivity
Schiff Base Complexes ()
- Structure: 1-(1H-Indol-5-ylimino)methyl)naphthalen-2-ol coordinated to Mn(II), Co(II), etc.
- Activity : Low antibacterial activity (inhibition zones: 8–10 mm).
- Comparison : The methoxyethyl group in this compound may improve metal-binding capacity compared to unsubstituted indoles, though direct evidence is lacking.
Data Tables
Table 1: Physical and Chemical Properties of Selected Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Key Substituents |
|---|---|---|---|---|
| This compound* | C11H13NO2 | 205.23 (calculated) | ~10.1 | 1-(2-Methoxyethyl), 5-OH |
| 5-Methoxy-1H-indol-4-ol | C9H9NO2 | 163.17 | ~10.1 | 5-OCH3, 4-OH |
| Serotonin | C10H12N2O | 176.22 | 10.1 | 3-(2-Aminoethyl), 5-OH |
| 1-Ethyl-5-methoxy-1H-indole | C11H13NO | 175.23 | N/A | 1-C2H5, 5-OCH3 |
*Calculated data due to absence of direct experimental values.
Key Research Findings
Substituent Position Matters: Positional isomerism (e.g., 4-OH vs.
Methoxyethyl Enhances Polarity : The 2-methoxyethyl group likely improves aqueous solubility compared to alkyl chains like ethyl, as inferred from synthesis solvents (e.g., DMF in ).
Functional Groups Dictate Bioactivity: Aminoethyl (serotonin) and sulfonyl groups enable distinct biological roles, suggesting that the methoxyethyl group in the target compound may confer unique pharmacological profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
